N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves multiple steps, starting with the preparation of the furan rings. One common method is the condensation reaction of furan-2-carboxylic acid hydrazide with suitable reagents . The reaction conditions typically involve refluxing in ethanol with the presence of catalysts such as hydrochloric acid or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: Reduction reactions can convert the furan rings to dihydrofurans.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofurans .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Known for its strong odor and use in flavoring.
5-Furan-2yl [1,3,4]oxadiazole-2-thiol: Exhibits antibacterial and antifungal activities.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Used in coordination chemistry and exhibits cytotoxic properties.
Uniqueness
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide stands out due to its unique combination of furan rings and sulfonamide group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c20-18(14-6-8-23-11-14,17-2-1-7-25-17)12-19-26(21,22)15-3-4-16-13(10-15)5-9-24-16/h1-4,6-8,10-11,19-20H,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUCQQBLINYEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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